

# Comparative Guide: NPY (29-64) Amide vs. Non-Amidated NPY (29-64) Function

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## Compound of Interest

**Compound Name:** *Neuropeptide Y (29-64), amide, human TFA*

**Cat. No.:** *B1574824*

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## Executive Summary & Nomenclature Clarification

Target Audience: Neuropharmacologists, Peptide Chemists, and Drug Discovery Scientists.

The Core Distinction: The term NPY (29-64) refers to the 36-amino acid sequence of mature Neuropeptide Y (NPY), derived from the human prepro-NPY precursor (residues 1–97).

- **NPY (29-64) Amide:** This is the biologically active, wild-type peptide (Sequence: Tyr-Pro...Arg-Tyr-NH<sub>2</sub>). The C-terminal amidation is an absolute requirement for high-affinity binding to Y-receptors (Y1, Y2, Y5).
- **Non-Amidated NPY (29-64):** Also known as NPY Free Acid (Sequence: Tyr-Pro...Arg-Tyr-OH). This is typically a degradation product or a synthetic intermediate. It functions as a negative control due to its drastically reduced affinity (>1000-fold loss) and lack of functional potency.

Bottom Line: For any study investigating physiological NPY signaling, the Amidated form is mandatory. The Non-amidated form serves primarily as a control to validate assay specificity or to study peptide degradation pathways.

## Molecular & Mechanistic Profile[1][2][3]

### Sequence and Processing Context

NPY is synthesized as a 97-amino acid prepro-hormone. The biologically active moiety corresponds to residues 29–64 of this precursor.[1][2]

Sequence (Human):YPSKPDNPGEDAPAEDMARYYSALRHRYINLITRQRY

Feature	NPY (29-64) Amide	Non-Amidated NPY (29-64)
C-Terminus	Tyrosinamide (-CONH <sub>2</sub> )	Tyrosine (-COOH)
Net Charge (pH 7.4)	+2 (approx)	+1 (approx)
Receptor Affinity	High (nM range)	Negligible / Micromolar
Biological Role	Neurotransmitter / Vasoconstrictor	Inactive Metabolite

### Mechanism of Action: The "Amide Anchor"

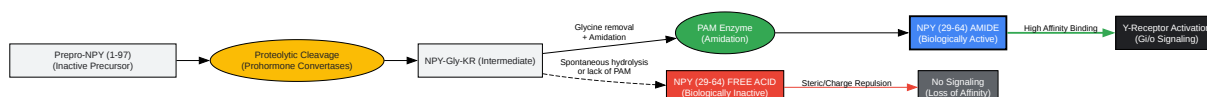
The C-terminal amide is not merely a capping group; it is a critical structural element of the NPY pharmacophore.

- **The Binding Pocket:** NPY receptors (GPCRs Class A: Y1, Y2, Y4, Y5) possess a deep binding pocket within the transmembrane bundle.
- **Key Interaction:** The C-terminal amide nitrogen of NPY acts as a hydrogen bond donor. It interacts specifically with conserved polar residues in the receptor, most notably Glutamine (Q) at position 3.32 (Ballesteros-Weinstein numbering) and Aspartate (D) at 6.59.
- **Failure of the Free Acid:** The non-amidated form presents a negatively charged carboxylate (-COO<sup>-</sup>) at physiological pH. This creates two failure modes:
  - **Electrostatic Repulsion:** The receptor pocket is often electronegative or hydrophobic, repelling the carboxylate.

- Loss of H-Bond: The carboxylate cannot donate the specific hydrogen bond required to stabilize the active receptor conformation (Gi/o coupling).

## Visualization: Precursor Processing & Function

The following diagram illustrates the origin of NPY (29-64) and the functional divergence caused by amidation status.



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Caption: Biogenesis of NPY (29-64). The Peptidylglycine alpha-amidating monooxygenase (PAM) is essential for converting the intermediate to the active amide form.

## Quantitative Performance Comparison

The following data summarizes the drastic functional difference between the two forms.

Table 1: Receptor Binding Affinity (K<sub>i</sub>) and Potency (EC<sub>50</sub>)

Receptor Subtype	Ligand Form	Binding Affinity (Ki)	Functional Potency (EC50)	Interpretation
Y1 Receptor	NPY Amide	0.2 – 0.5 nM	0.5 – 1.5 nM	Highly potent agonist.
NPY Free Acid	> 1,000 nM	> 10,000 nM	Effectively inactive.	
Y2 Receptor	NPY Amide	0.5 – 0.8 nM	0.8 – 2.0 nM	Highly potent agonist.
NPY Free Acid	> 300 nM	> 5,000 nM	>500-fold loss of activity.	
Y5 Receptor	NPY Amide	0.6 – 1.2 nM	1.0 – 3.0 nM	Highly potent agonist.
NPY Free Acid	> 1,000 nM	Inactive	Complete loss of function.	

Data synthesized from structure-activity relationship (SAR) studies (See References 1, 2).

## Experimental Protocols

To generate reproducible data with NPY (29-64), strict adherence to handling protocols is required. NPY is hydrophobic and prone to adsorption to plastic ("sticky peptide").

## Peptide Reconstitution & Storage (Self-Validating System)

Objective: Prevent aggregation and adsorption loss.

- Vial Spin: Centrifuge the lyophilized peptide vial at 10,000 x g for 2 min to pellet powder.
- Solvent Choice:
  - Do not use water or PBS directly (causes aggregation).

- Step A: Dissolve in 0.1% Acetic Acid or 10% Acetonitrile/Water to 1 mg/mL. This acidic/organic environment ensures monomerization.
- Step B: Aliquot immediately into siliconized (low-bind) tubes.
- Storage: Flash freeze in liquid nitrogen. Store at -80°C.
- Validation Check: Measure concentration using A280 (Extinction coefficient for Tyr/Trp) rather than weight, as lyophilized powder contains salts/water.

## Functional Validation: cAMP Inhibition Assay

Rationale: NPY receptors couple to G $\alpha$ i proteins, inhibiting Adenylyl Cyclase. This assay confirms the bioactivity of the Amide vs. the inactivity of the Free Acid.

Materials:

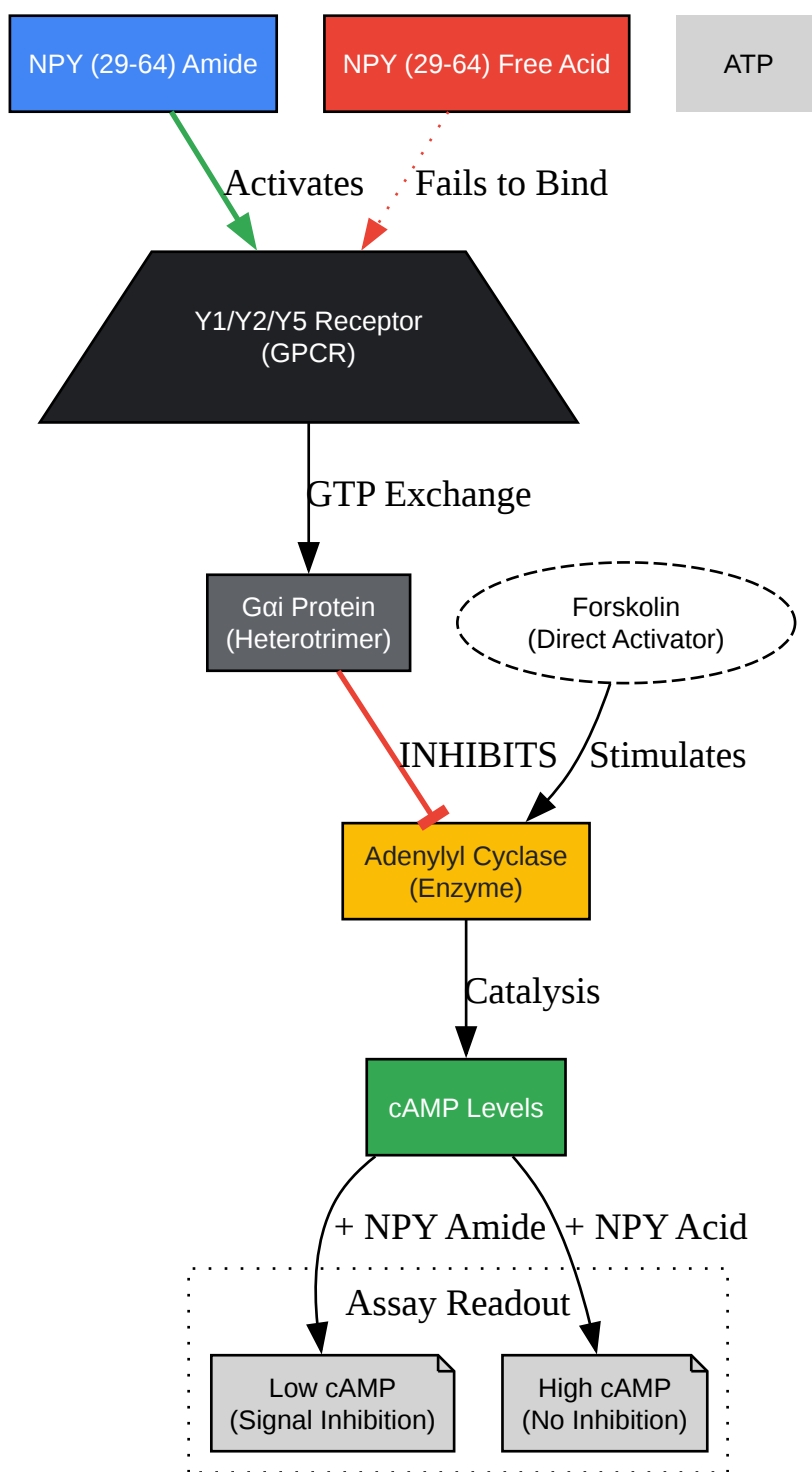
- HEK293 cells stably expressing hY1 receptor.
- Forskolin (to stimulate cAMP).
- cAMP detection kit (HTRF or Luminescence).

Workflow:

- Seeding: Plate cells in 384-well low-volume plates (5,000 cells/well).
- Stimulation Buffer: HBSS + 0.1% BSA + 0.5 mM IBMX (phosphodiesterase inhibitor).
- Treatment:
  - Add Forskolin (5  $\mu$ M final) to all wells (sets the 100% cAMP baseline).
  - Add NPY (29-64) Amide (Dose response:  $10^{-12}$  to  $10^{-6}$  M).
  - Add NPY (29-64) Free Acid (Dose response:  $10^{-12}$  to  $10^{-6}$  M).
- Incubation: 30 minutes at Room Temperature.

- Detection: Add lysis buffer and detection reagents per kit instructions.
- Analysis: Plot Log[Agonist] vs. Response.
  - Success Criteria: NPY Amide should show a sigmoidal inhibition curve with IC<sub>50</sub> ~1 nM.  
NPY Free Acid should show a flat line or IC<sub>50</sub> > 1 μM.

## Visualization: Signaling Pathway & Assay Logic



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Caption: Gαi-coupled signaling pathway. NPY Amide inhibits Forskolin-induced cAMP production; Free Acid fails to engage this pathway.

## References

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## Sources

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